Ferric chromate

Description

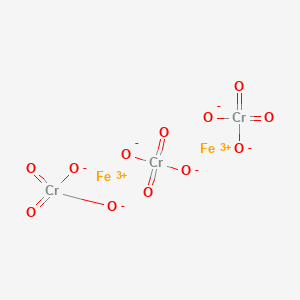

Structure

2D Structure

Properties

IUPAC Name |

dioxido(dioxo)chromium;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Cr.2Fe.12O/q;;;2*+3;;;;;;;6*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLBLZDGMWMXSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr3Fe2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045361 | |

| Record name | Iron chromate (Fe2(CrO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; Practically insoluble in water; [Merck Index] | |

| Record name | Ferric chromate(VI) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10294-52-7 | |

| Record name | Ferric chromate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron chromate (Fe2(CrO4)3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiron tris(chromate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2123EJH4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation of Ferric Chromate Formulations

Conventional Precipitation Routes for Ferric Chromate (B82759)

Precipitation from aqueous solutions remains a fundamental and widely used method for the synthesis of ferric chromate. This approach relies on the reaction between soluble iron(III) and chromium(VI) precursors to form the insoluble this compound product.

Precipitation from Ferric and Chromate Precursors

The most direct method for synthesizing this compound involves the metathesis reaction between a soluble ferric salt and a soluble chromate salt. Typically, an aqueous solution of ferric nitrate (B79036) or ferric chloride is mixed with a solution of potassium chromate or potassium dichromate, resulting in the precipitation of this compound.

A related approach involves the co-precipitation of hydroxides. In this method, a base such as ammonium (B1175870) hydroxide (B78521) is added to a solution containing both ferric and chromate ions to precipitate the mixed iron chromium hydroxide precursors, Fe(OH)₃ and Cr(OH)₃. charchem.org These precursors can then be further processed, for example through hydrothermal treatment, to yield the final iron-chromium oxide product. charchem.org A more advanced precursor method involves the synthesis of complex salts, such as hexakis(urea-O)iron(III) dichromate, which can be thermally decomposed to produce well-defined iron-chromium mixed oxides. americanelements.com

Influence of Reaction Conditions on Product Purity and Stoichiometry

The purity, stoichiometry, and physical properties of the this compound precipitate are highly dependent on the reaction conditions. Key parameters that must be carefully controlled include pH, reactant concentration, and temperature.

The pH of the solution is particularly critical due to the aqueous equilibrium between chromate (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions. fishersci.no

2CrO₄²⁻(aq) + 2H⁺(aq) ⇌ Cr₂O₇²⁻(aq) + H₂O(l)

In acidic solutions (pH below 7), the equilibrium shifts to the right, favoring the formation of the orange dichromate ion. fishersci.no This reduces the concentration of chromate ions available to precipitate with ferric ions, potentially leading to incomplete reaction or the formation of different products. wikipedia.org Therefore, maintaining a pH between 7 and 10 is often necessary to ensure the predominance of the chromate ion and facilitate the formation of the desired this compound precipitate. wikipedia.org

Reactant concentration also plays a significant role. Using dilute solutions of the ferric and chromate precursors is often preferred to prevent the rapid aggregation of colloids, which can lead to brittle or impure precipitates. flybase.org Temperature influences the crystalline structure and morphology of the final product; for instance, higher temperatures during hydrothermal treatment of hydroxide precursors can promote the formation of more crystalline phases. charchem.org

| Reaction Parameter | Influence on Product | Rationale |

| pH | Affects the availability of chromate ions and final product stoichiometry. | The equilibrium between chromate and dichromate is pH-dependent. A pH of 7-10 favors chromate, which is necessary for precipitation. fishersci.nowikipedia.org |

| Concentration | Influences particle aggregation and purity. | Dilute solutions help prevent the formation of brittle, aggregated colloids, leading to a more uniform product. flybase.org |

| Temperature | Affects crystallinity and phase purity. | Higher temperatures can provide the energy needed for phase transformations, leading to more stable and crystalline products. charchem.org |

Synthesis of Iron(III) Peroxy-Chromate Compounds

A distinct synthetic route involves the formation of intermediate peroxy-chromate complexes. These compounds are typically generated through the reaction of this compound with hydrogen peroxide and are characterized by their unique chemical structures and reactivity.

Formation Mechanisms of Peroxy-Chromate Complexes

Iron(III) peroxy-chromate can be prepared by reacting this compound with anhydrous hydrogen peroxide. 16streets.com The resulting bluish-violet compound is part of the violet series of peroxy-chromates. wikipedia.org Research suggests a probable mechanism for its formation involves the creation of a complex intermediate, potentially formulated as Fe[CrO(O₂)₂OH]₃. wikipedia.org These peroxy-complexes are formed through the interaction of the chromate ion with hydrogen peroxide, which then coordinates with the iron(III) center. 16streets.comwikipedia.org

Transformation Pathways of Peroxy-Chromate Intermediates

The initially formed iron(III) peroxy-chromate complexes are often unstable and can transform into more stable products. The intermediate Fe[CrO(O₂)₂OH]₃ is believed to transform into a more stable compound formulated as Fe₂(Cr₂O₁₀)₃. wikipedia.org The characterization of the decomposition products of this peroxy-chromate, using techniques such as ion-exchange resins and colorimetry, supports this proposed formulation where the ratio of Fe(III) to Cr(IV) to peroxy-oxygen is approximately 1:2.79:1.30. 16streets.com

Nanoscale Synthesis of this compound Materials

The development of nanomaterials has led to new methods for synthesizing this compound and related iron-chromium oxides with controlled size and morphology. These techniques often yield materials with enhanced properties suitable for applications in catalysis and environmental remediation.

Several methods are employed for the nanoscale synthesis of these materials:

Co-precipitation and Reduction: The reaction between nanoscale zero-valent iron (nZVI) and hexavalent chromium in aqueous solutions leads to the formation of nanoscale iron-chromium oxides. fishersci.dk The mechanism involves the reduction of Cr(VI) to Cr(III) and the oxidation of Fe(0), followed by co-precipitation to form products such as FeCr₂O₄. fishersci.dk

Hydrothermal Synthesis: This method involves heating aqueous solutions of precursors, such as mixed iron-chromium hydroxides, in a sealed vessel. High temperatures (e.g., above 200°C) can facilitate the transformation of these precursors into highly crystalline, flake-like micaceous iron oxide structures containing chromium. charchem.org

Solution Combustion Synthesis (SCS): This technique involves the exothermic reaction of a redox mixture containing metal nitrates (as oxidizers) and a fuel like urea. SCS has been successfully used to prepare iron-chromium maghemites, which are a type of nanoscale mixed oxide. wikipedia.org

Carbothermal Synthesis: In this high-temperature process, iron salts impregnated onto a carbon support are heated under an inert atmosphere. This produces iron nanoparticles that can subsequently react with chromium species, demonstrating a scalable process for creating reactive nano-iron materials. fishersci.ca

Thermal Decomposition of Precursors: Specifically designed molecular precursors, like hexakis(urea-O)iron(III) dichromate, can be thermally decomposed. americanelements.com This method allows for precise control over the stoichiometry and leads to the formation of amorphous or nanosized mixed Cr-Fe oxides, which can be converted into crystalline nanospinel structures at higher temperatures. americanelements.com

Chemical Co-precipitation Techniques for Nanoparticles

Chemical co-precipitation is a widely utilized, straightforward, and cost-effective method for synthesizing iron chromate and other iron oxide nanoparticles. researchgate.net The process involves the simultaneous precipitation of iron and chromium ions from a solution by adding a precipitating agent. proquest.comscispace.com Typically, aqueous solutions of soluble iron and chromium salts, such as iron(II) chloride and potassium chromate, are mixed in precise molar concentrations. researchgate.net A base, such as sodium hydroxide or ammonia, is then added to the solution, raising the pH and causing the formation of an insoluble precipitate. proquest.comscispace.comaip.org

Several reaction parameters critically influence the characteristics of the resulting nanoparticles. mdpi.com These factors include the type of salts used, the ratio of iron to chromium precursors, the reaction temperature, the pH level, the ionic concentration of the reactants, and the rate of stirring. researchgate.netmdpi.comrsc.org After precipitation, the solid material is separated from the reaction mixture, typically through filtration. researchgate.net It is then washed multiple times with distilled water and ethanol (B145695) to remove any unreacted reagents and byproducts before being dried to obtain the final nanoparticle powder. researchgate.net The simplicity and high yield of this method make it suitable for producing water-soluble nanoparticles at relatively low temperatures. mdpi.com

Template-Assisted Synthesis and Particle Size Control

Template-assisted synthesis is an effective method for fabricating materials with controlled shape, size, and structural features. mdpi.com This technique utilizes a pre-existing template, which can be a hard or soft material, to direct the formation of nanoparticles. mdpi.com The template acts as a scaffold, providing nanoscale sites that confine crystal nucleation and growth, which allows for finer control over the final particle morphology and dimensions compared to template-free methods. mdpi.com

Soft templates, such as polysaccharides like starch, chitosan, and alginate, are commonly used in the synthesis of iron oxide nanoparticles. deswater.comresearchgate.netresearchgate.net In this process, the template material provides selective binding sites for the metal precursor ions (e.g., Fe²⁺) in an aqueous solution. deswater.comresearchgate.net Once the nanoparticles have formed within or around the template structure, the template is removed, often through calcination (high-temperature heating) or dissolution, to yield the final product. deswater.comrsc.org

The conditions during template removal, particularly the calcination temperature, can further influence the final particle size. Research on iron oxide nanoparticles synthesized using an alginate template demonstrated that elevating the calcination temperature can lead to a reduction in particle size. deswater.com This control over particle size is crucial as it directly impacts the material's properties.

Table 1: Effect of Calcination Temperature on Iron Oxide Nanoparticle Size Using an Alginate Template deswater.com

| Calcination Temperature (°C) | Particle Size (nm) |

|---|---|

| 500 | 166.3 |

| 600 | 96.1 |

| 700 | 62.2 |

| 800 | 39.8 |

Solid-State Synthesis Mechanisms of Iron-Chromium Compounds

Solid-state synthesis represents a different approach to producing iron-chromium compounds, relying on high-temperature reactions between solid precursors rather than precipitation from a solution.

Calcinations and High-Temperature Reactions

Solid-state synthesis, or the ceramic method, involves the high-temperature calcination of a mixture of solid raw materials. researchgate.netelsevier.es For iron-chromium compounds, precursors such as iron(III) oxide (Fe₂O₃) and chromium(III) oxide (Cr₂O₃) powders are intimately mixed in specific molar ratios. researchgate.net This mixture is then heated in a furnace at temperatures often ranging from 800°C to 1200°C. elsevier.es

During calcination, a series of chemical and physical transformations occur. The high temperatures provide the necessary energy to overcome the activation barriers for solid-state diffusion and reaction, leading to the formation of new crystalline phases. researchgate.net In the Fe₂O₃–Cr₂O₃ system, this can result in the formation of a solid solution with a structure like (Fe₁-xCrx)₂O₃ or spinel phases. researchgate.net The final composition and crystal structure of the pigment or ceramic are highly dependent on the initial molar ratio of the precursors and the specific calcination temperature and duration. researchgate.net For instance, studies have shown a progressive evolution from a spinel structure to a rhombohedral (Fe,Cr)₂O₃ structure as the calcination temperature increases. researchgate.net

Diffusion-Controlled Reaction Kinetics in Mixed Oxide Systems

A proposed mechanism for the synthesis of Fe₂O₃–Cr₂O₃ pigments suggests that one of the components (Cr₂O₃) is transferred, possibly in a gas phase after sublimation, onto the surface of the other component's particles (Fe₂O₃). researchgate.net A layer is formed, and the reaction proceeds as Cr³⁺ and O²⁻ ions diffuse inward into the Fe₂O₃ particles. researchgate.net The reaction rate is thus limited by the diffusion of these ions through the Fe₂O₃ crystal structure. researchgate.net This type of mechanism is described by kinetic models, such as the Crank-Ginstling and Brounshtein equation, which confirm that the rate-determining step is diffusion through a solid product layer. rsc.org

Advanced Structural Elucidation and Spectroscopic Characterization of Ferric Chromate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, serves as a powerful tool for probing the chemical bonding and surface interactions of ferric chromate (B82759).

FTIR spectroscopy is instrumental in identifying the functional groups and elucidating the nature of chemical bonds within a compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. In the context of iron chromates, FTIR spectra reveal characteristic bands associated with the chromate group and its interaction with the iron center.

Studies on materials containing chromate adsorbed on iron oxides show distinct spectral features. For instance, the spectra of chromate adsorbed on an α-Fe₂O₃ film exhibit features at 942, 939, 938, and 936 cm⁻¹ at pH values of 2.0, 4.0, 6.0, and 8.0, respectively. rsc.org These are significantly different from the single peak of aqueous chromate at 880 cm⁻¹. rsc.org The Cr-O stretching vibrations of coordinated chromate are typically observed in the 950 cm⁻¹ to 800 cm⁻¹ range. mdpi.com Bands below 800 cm⁻¹ are generally attributed to Cr-O-Fe bridge vibrations, OH torsional modes, and Cr-OH stretching. mdpi.com In the case of a urea-complexed iron(III) dichromate, vibrational modes for the dichromate ion were identified, with terminal symmetric bending modes appearing in a weak, broad band between 385 and 365 cm⁻¹. acs.org Other modes, including a combination band at 330 cm⁻¹, a terminal rocking mode at 264 cm⁻¹, and a bridging bending mode at 220 cm⁻¹, have also been reported. acs.org The analysis of nanoparticles of iron(II) chromate also utilizes FTIR to study the stretching and bending frequencies of various molecular functional groups. researchgate.netelixirpublishers.com

The Raman spectrum of the chromate anion provides complementary information, with the symmetric stretching mode (ν1) at 848 cm⁻¹, the bending mode (ν2) at 348 cm⁻¹, the asymmetric stretching mode (ν3) at 884 cm⁻¹, and the out-of-plane bending mode (ν4) at 363 cm⁻¹. mdpi.com

ATR-FTIR is a surface-sensitive technique that allows for the in-situ investigation of the adsorption and complexation of species at the solid-liquid interface. This has been particularly valuable in understanding the interaction of chromate with iron-containing minerals.

Studies using in-situ ATR-FTIR have shown that chromate adsorbs onto the surface of iron oxides like hematite (B75146) (α-Fe₂O₃) and ferrihydrite through the formation of inner-sphere complexes. rsc.orgrsc.orgacs.org The nature of these surface complexes can vary with pH and surface coverage. At low surface coverage and higher pH (≥ 6.5), monodentate complexes are dominant. acs.orgnih.govacs.org Conversely, at high surface coverage and lower pH (< 6), bidentate complexes are more prevalent. acs.orgnih.govacs.org

The formation of these complexes is confirmed by the appearance of new bands in the ATR-FTIR spectra that are distinct from aqueous chromate. rsc.orgmdpi.com For example, on Ni-substituted magnetite, adsorbed chromate forms nonprotonated monodentate mononuclear (NMM) complexes, characterized by three Cr-O stretching vibrations, and some bidentate binuclear (BB) complexes under acidic conditions. mdpi.com The adsorption mechanism involves both electrostatic attraction and ligand exchange, leading to the formation of stable monodentate and bidentate complexes. rsc.orgrsc.org Deuterium exchange experiments have further indicated that these inner-sphere complexes are not protonated. acs.orgnih.govacs.org

Interactive Table: ATR-FTIR Bands for Chromate Adsorption on Iron Oxides

| Iron Oxide | pH | Surface Coverage | Dominant Complex Type | Observed IR Bands (cm⁻¹) | Reference |

| Hematite (α-Fe₂O₃) | 2.0 | - | Bidentate/Monodentate | 942 | rsc.org |

| Hematite (α-Fe₂O₃) | 4.0 | - | Monodentate | 939 | rsc.org |

| Hematite (α-Fe₂O₃) | 6.0 | - | Monodentate | 938 | rsc.org |

| Hematite (α-Fe₂O₃) | 8.0 | - | Monodentate | 936 | rsc.org |

| Ferrihydrite | < 6 | High | Bidentate | - | acs.orgnih.govacs.org |

| Ferrihydrite | ≥ 6.5 | Low | Monodentate | - | acs.orgnih.govacs.org |

| Ni-substituted Magnetite | 4-9 | - | Nonprotonated Monodentate Mononuclear (NMM) | 910, 870, 830 | mdpi.com |

| Ni-substituted Magnetite | Acidic | - | Bidentate Binuclear (BB) | 950, 930, 890, 820 | mdpi.com |

| Ferrihydrite | 3.5 | - | - | 950, 930, 885, 830, 750 | researchgate.net |

| Ferrihydrite | 7.0 | - | - | 910, 873, 820 | researchgate.net |

Mössbauer Spectroscopy for Iron Oxidation States and Magnetic Interactions

Mössbauer spectroscopy is a highly sensitive technique for studying the local environment of iron nuclei, providing precise information about their oxidation state, coordination, and magnetic properties.

Mössbauer spectra of iron-containing compounds are characterized by hyperfine parameters, including isomer shift (IS), quadrupole splitting (QS), and the magnetic hyperfine field (B_hf). In magnetically ordered materials like some iron chromates, the spectra exhibit a sextet pattern, and the distribution of the magnetic hyperfine field can reveal details about the local magnetic environments.

For instance, in complex iron oxides, the distribution of hyperfine fields can arise from the varied local chemical and magnetic environments within the mineral structure. uu.nl Analysis of Mössbauer spectra often requires fitting with a hyperfine magnetic field distribution model to accurately represent the data, especially in cases of nanosized particles or structural disorder. arxiv.org The isomer shift values are indicative of the iron's oxidation state; for example, a room temperature isomer shift of 0.267 mm/s is characteristic of a high-spin Fe³⁺ ion in a tetrahedral site. arxiv.org In sediments containing various iron oxides, Mössbauer spectra at low temperatures (e.g., 4.2 K) allow for the clear identification of different ferric phases like hematite and goethite based on their distinct hyperfine parameters. uu.nl

Mössbauer spectroscopy is crucial for understanding the magnetic ordering and spin states in iron chromates. Basic iron chromate, Fe(OH)CrO₄, and related compounds like KFe₃(CrO₄)₂(OH)₆ have been shown to be weak ferromagnets with Curie temperatures of 73 K and 71 K, respectively. caltech.edu This magnetic behavior is explained by the specific ionic spin configurations of these phases, where the exchange coupling through the chromate bridging groups is weak. caltech.edu

The technique can also track spin-state transitions. For example, in iron(II) bis(1,10-phenanthroline) complexes, Mössbauer spectra as a function of temperature show a variation of hyperfine parameters from values typical of high-spin Fe²⁺ to those of low-spin Fe²⁺, providing direct evidence for spin-state equilibria. cbpf.br In some iron chromate systems, linkage isomerism has been observed, where a spontaneous change from a high-spin Fe(II) state to a low-spin Fe(II) state occurs at room temperature, which is clearly distinguishable by the change in quadrupole splitting in the Mössbauer spectra. cbpf.br

Interactive Table: Mössbauer and Magnetic Properties of Iron Chromates

| Compound | Magnetic Behavior | Curie Temperature (T_C) | Key Mössbauer Findings | Reference |

| Fe(OH)CrO₄ | Weak Ferromagnet | 73 K | Rationalized by ionic spin configurations; weak exchange coupling via chromate bridges. | caltech.edu |

| KFe₃(CrO₄)₂(OH)₆ | Weak Ferromagnet | 71 K | Rationalized by ionic spin configurations; weak exchange coupling via chromate bridges. | caltech.edu |

| LiFeCr₄O₈ | - | - | Room temperature spectrum shows a singlet with isomer shift δ = 0.267 mm/s, indicating high-spin Fe³⁺ in a tetrahedral site. | arxiv.org |

| Fe(II)-Cr(III) Hexacyano Isomers | Linkage Isomerism | - | Spontaneous transition from high-spin Fe(II) to low-spin Fe(II) at room temperature, observed by a decrease in quadrupole splitting. | cbpf.br |

X-ray Diffraction (XRD) and Electron Microscopy for Crystalline and Morphological Analysis

X-ray diffraction (XRD) and electron microscopy (Scanning Electron Microscopy - SEM, and Transmission Electron Microscopy - TEM) are fundamental techniques for characterizing the crystal structure and morphology of materials.

XRD is used to determine the crystallinity and phase composition of ferric chromate. For poorly crystalline materials like Fe(III)-Cr(III)-oxyhydroxides, XRD patterns may show broad maxima rather than sharp peaks. geoscienceworld.org For example, a ferrihydrite-like structure is indicated by two broad maxima at d-spacings of approximately 2.5 Å and 1.5 Å. geoscienceworld.org In the synthesis of iron chromite nanoparticles, XRD is used to confirm the formation of a spinel cubic structure and to estimate the crystallite size using the Debye-Scherrer formula. elixirpublishers.comresearchgate.net For instance, synthesized iron(II) chromate nanoparticles were found to have an average grain size of 61.27 nm. elixirpublishers.com

SEM and TEM are employed to visualize the morphology, size, and size distribution of this compound particles. SEM images of synthesized iron(II) chromate nanoparticles have shown well-crystallized particles with a spherical morphology, though they may be distributed with some agglomeration. elixirpublishers.com TEM analysis of iron nanoparticles can provide more precise size information, with some studies reporting sizes in the range of 2.6 to 6.2 nm. mdpi.com In other preparations, SEM revealed that iron oxide nanoparticles had a flower-like shape at high magnifications. rasayanjournal.co.in The combination of SEM with Energy Dispersive X-ray (EDX) analysis also allows for elemental mapping, confirming the homogeneous distribution of iron, chromium, and oxygen in the synthesized nanoparticles. researchgate.net

Interactive Table: Structural and Morphological Data for Iron Chromates

| Material | Analytical Technique | Key Findings | Reference |

| Fe(III)-Cr(III)-oxyhydroxides | XRD | Poorly crystalline, ferrihydrite-like structure with broad maxima at d ≈ 2.5 Å and 1.5 Å. | geoscienceworld.org |

| Iron(II) Chromate Nanoparticles | XRD | Average grain size of 61.27 nm. | elixirpublishers.com |

| Iron Chromite Nanoparticles | XRD | Spinel cubic structure with a crystallite size of 6.8 nm. | researchgate.net |

| Iron(II) Chromate Nanoparticles | SEM | Well-crystallized spherical particles, shows some agglomeration. | elixirpublishers.com |

| Iron Oxide Nanoparticles | SEM | Flower-shaped morphology at high magnifications. | rasayanjournal.co.in |

| Iron Chromite Nanoparticles | SEM-EDX | Average particle size of 30.4 nm, tendency to agglomerate, homogeneous distribution of Fe, Cr, and O. | researchgate.net |

| Iron Nanoparticles | TEM | Particle sizes ranging from 2.6 to 6.2 nm. | mdpi.com |

Crystallite Size Determination using Scherrer Equation

X-ray diffraction (XRD) is a primary technique for determining the crystalline properties of materials like this compound. The broadening of XRD peaks can be directly related to the size of the crystallites within the material. The Scherrer equation is a fundamental formula used for this purpose, providing an estimation of the average crystallite size based on the width of the diffraction peaks. elixirpublishers.comwikipedia.org

The Scherrer equation is expressed as: D = Kλ / (β cosθ) scirp.org

Where:

D is the mean crystallite size.

K is the dimensionless shape factor, which typically has a value of about 0.9. wikipedia.org

λ is the wavelength of the X-ray source used. wikipedia.org

β is the line broadening at half the maximum intensity (FWHM) in radians. wikipedia.org

θ is the Bragg diffraction angle. wikipedia.org

For instance, in a study on iron(II) chromate nanoparticles, XRD analysis was performed to determine their size. elixirpublishers.com The fine particle nature of the sample was indicated by the broadening of the X-ray lines. elixirpublishers.com By applying the Scherrer equation to the XRD data, the average grain size was calculated. elixirpublishers.com

| Parameter | Symbol | Description | Example Value (for Iron(II) Chromate) elixirpublishers.com |

|---|---|---|---|

| Shape Factor | K | A constant related to crystallite shape, typically ~0.9. | 0.9 |

| X-ray Wavelength | λ | Wavelength of the X-ray source (e.g., Cu Kα). | 0.154 nm |

| Bragg Angle | θ | The angle of diffraction for a specific crystal plane. | 14.2641° |

| Full Width at Half Maximum | β | The width of the diffraction peak at half its maximum intensity (in radians). | 0.002334 radians |

| Calculated Crystallite Size | D | The mean size of the crystalline domains. | 61.27 nm |

This method is limited to nano-scale crystallites, generally those smaller than 0.1 to 0.2 micrometers, and provides a lower bound for the particle size as other factors like strain can also contribute to peak broadening. wikipedia.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Particle Morphology

Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the physical characteristics of this compound nanoparticles.

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology of particles. mdpi.com In studies of iron-based nanoparticles, SEM analysis reveals key characteristics of the particles' shape and degree of crystallization. For example, SEM analysis of synthesized iron(II) chromate nanoparticles showed well-crystallized particles exhibiting a spherical morphology. elixirpublishers.com SEM is also used to observe how particles may cluster together; analysis of iron chromite nanoparticles revealed that the particles tended to agglomerate. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution images, providing detailed insights into the size, shape, and internal structure of nanoparticles. iitd.ac.inmdpi.com TEM works by transmitting a beam of electrons through an ultra-thin specimen. iitd.ac.in This technique is crucial for confirming the size distributions determined by methods like XRD and for observing the fine features of the nanoparticles. mdpi.comresearchgate.net For iron-based colloidal suspensions, cryogenic TEM (cryo-TEM) is particularly valuable as it preserves the particles in their native hydrated state, preventing the aggregation and deformation that can occur during room temperature sample preparation. nih.gov Studies using cryo-TEM on various intravenous iron colloids have shown that the iron oxide cores typically have a spherical shape with an average size of around 2 nm. nih.gov

| Technique | Information Obtained | Observed Characteristics in Iron-Chromium Compounds |

|---|---|---|

| SEM | Surface morphology, particle shape, agglomeration. mdpi.comscirp.org | Well-crystallized, spherical particles; tendency to agglomerate. elixirpublishers.comresearchgate.net |

| TEM | Particle size, shape, size distribution, internal structure. iitd.ac.inmdpi.com | Spherical iron oxide cores with narrow size distribution. nih.gov |

Energy Dispersive X-ray (EDX) Spectroscopy for Elemental Composition

Energy Dispersive X-ray (EDX) spectroscopy, often coupled with SEM, is an analytical technique used for the elemental characterization of a sample. scirp.orgwikipedia.org The technique relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. wikipedia.org When the electron beam of an SEM strikes the sample, it ejects inner-shell electrons. Electrons from higher energy shells then fill these vacancies, releasing energy in the form of characteristic X-rays. wikipedia.orglibretexts.org An EDX detector measures the energy and intensity of these emitted X-rays to identify the elemental composition of the specimen. wikipedia.org

In the context of this compound, EDX analysis confirms the presence of iron (Fe), chromium (Cr), and oxygen (O). researchgate.net It can also provide information on the distribution of these elements. For example, in a study on iron chromite nanoparticles, EDX elemental mapping indicated that Fe, Cr, and O atoms were distributed homogeneously throughout the sample. researchgate.net

| Element | Symbol | Expected Detection | Significance |

|---|---|---|---|

| Iron | Fe | Yes | Confirms the 'ferric' component of the compound. |

| Chromium | Cr | Yes | Confirms the 'chromate' component of the compound. |

| Oxygen | O | Yes | Confirms the presence of the chromate (CrO₄²⁻) anion. |

While EDX is powerful for determining which elements are present and their relative abundance, it generally does not provide information about their chemical or oxidation states. benchchem.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. malvernpanalytical.comresearchgate.netcarleton.edu XPS works by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these emitted photoelectrons is measured, and their binding energy can be calculated. This binding energy is unique to each element and is sensitive to the element's oxidation state and local chemical environment. carleton.edu

For this compound (Fe₂(CrO₄)₃), XPS is crucial for confirming not only the presence of Fe, Cr, and O on the surface but also their respective oxidation states. An increase in the oxidation state of an element typically results in an increase in the binding energy of its core electrons. carleton.edu Therefore, XPS can distinguish between different oxidation states, such as Cr(III) and Cr(VI), which is essential for characterizing chromate-containing compounds. surfacesciencewestern.com Analysis of the high-resolution spectra for the Fe 2p, Cr 2p, and O 1s regions would provide detailed information on the surface chemistry. surfacesciencewestern.comredalyc.org

| Element | Orbital | Expected Oxidation State | Significance of Binding Energy Measurement |

|---|---|---|---|

| Iron | Fe 2p | Fe³⁺ | Confirms the ferric state of the iron cation. |

| Chromium | Cr 2p | Cr⁶⁺ | Confirms the hexavalent state of chromium in the chromate anion. |

| Oxygen | O 1s | O²⁻ | Characterizes the oxygen in the chromate anion. |

UV-Visible Spectroscopy for Electronic Structure and Optical Properties

UV-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is widely used to investigate the optical and electronic properties of materials, including the determination of band gap energy and the analysis of optical absorption edges. researchgate.netresearchgate.net

Band Gap Energy Determination

The optical band gap (Eg) is a critical parameter that defines the electronic structure of a semiconductor material. It represents the minimum energy required to excite an electron from the valence band to the conduction band. acs.org This value can be determined from UV-Vis absorption data using a Tauc plot. researchgate.netlcms.cz

The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap (Eg) is given by the Tauc equation: (αhν)¹/γ = B(hν - Eg) acs.org

Here, B is a constant and the exponent γ depends on the nature of the electronic transition (γ = 1/2 for direct allowed transitions and γ = 2 for indirect allowed transitions). acs.orgresearchsquare.com To determine the band gap, (αhν)¹/γ is plotted against the photon energy (hν). The linear portion of the curve is then extrapolated to the energy axis (where the y-value is zero), and the intercept gives the value of the band gap energy. acs.orgrsc.org Studies on related materials, such as Fe(III)-modified montmorillonite, have used this method to calculate band gap values, which were estimated to be around 2.4 eV to 3.5 eV depending on the iron content. kyushu-u.ac.jp

| Plot Axes | Procedure | Result |

|---|---|---|

| Y-axis: (αhν)¹/γ X-axis: hν (Photon Energy) | Extrapolate the linear region of the plot to the x-axis. rsc.org | The x-intercept provides the optical band gap energy (Eg). acs.org |

Investigation of Optical Absorption Edges

The optical absorption edge in a UV-Vis spectrum corresponds to the onset of significant light absorption by the material. optica.org The position of this edge is directly related to the material's band gap energy. A shift in the absorption edge indicates a change in the electronic structure. researchgate.netuobaghdad.edu.iq For example, a "red shift" refers to a shift of the absorption edge to longer wavelengths (lower energies), which corresponds to a decrease in the band gap. researchgate.netresearchgate.net Conversely, a "blue shift" indicates a move to shorter wavelengths (higher energies) and an increase in the band gap.

Chemical Reactivity and Transformation Mechanisms of Ferric Chromate Systems

Adsorption and Surface Complexation Mechanisms on Iron Oxides

The interaction between chromate (B82759) ions and the surfaces of iron oxides is a key process controlling the environmental mobility of chromium. These interactions are governed by adsorption and the formation of surface complexes.

Chromate adsorbs onto the surfaces of iron oxides like goethite, hematite (B75146), and ferrihydrite through the formation of inner-sphere surface complexes. mdpi.comudel.eduresearchgate.net Spectroscopic and kinetic studies have identified two primary types of these complexes: monodentate and bidentate. mdpi.comudel.edu

Monodentate complexes involve the chromate ion binding to a single iron atom on the mineral surface. udel.edu

Bidentate complexes involve the chromate ion binding to two separate iron atoms on the surface. udel.edu

The formation of these complexes is a rapid, two-step process. udel.edu The first step is the formation of a monodentate complex, which is then followed by a second ligand exchange to form a more stable bidentate complex. udel.edu The relative proportion of monodentate and bidentate complexes depends on factors such as pH and the specific type of iron oxide. mdpi.com For instance, under acidic conditions, the proportion of bidentate chromate complexes is higher on hematite and goethite compared to magnetite. mdpi.com Surface complexation models (SCMs) that account for both monodentate and bidentate species can successfully predict chromate adsorption on these minerals under various environmental conditions. morressier.com

Influence of pH and Ionic Strength on Adsorption Geometry

The adsorption of chromate (CrO₄²⁻) onto iron (oxy)hydroxide surfaces is profoundly dependent on pH, which dictates both the surface charge of the adsorbent and the speciation of aqueous chromium. At acidic to neutral pH, iron oxide surfaces are typically positively charged, facilitating the adsorption of anionic chromate species. pjoes.comiue.ac.cn The adsorption capacity for chromate on iron hydroxides generally increases as the pH decreases. nih.govscispace.com For instance, studies on hematite (α-Fe₂O₃) nanoparticles show maximum adsorption occurring at a pH of 3.0, with a decline as the pH increases towards 10.0. scispace.com Similarly, research on micro-sized granular ferric hydroxide (B78521) (μGFH) demonstrates a high dependency on pH, with adsorption increasing at lower pH values. nih.gov

The geometry of the adsorbed complex is also a function of pH. Under acidic conditions, both nonprotonated monodentate mononuclear (NMM) and bidentate binuclear (BB) inner-sphere complexes can form. mdpi.com As the pH becomes more alkaline, monodentate complexes become the dominant species. mdpi.com The relative proportion of these complexes depends on the specific iron oxide phase, as the density of surface hydroxyl sites varies (e.g., higher on hematite than on goethite or magnetite), which in turn affects the availability of adjacent sites for bidentate binding. researchgate.net

In contrast to the strong influence of pH, ionic strength generally has a minor impact on chromate adsorption. gnest.orgresearchgate.net This observation suggests that chromate primarily forms inner-sphere surface complexes, where the ion is directly bonded to the iron oxide surface, rather than outer-sphere complexes, which are more sensitive to the ionic strength of the surrounding solution. scispace.comgnest.orgresearchgate.net

Competitive Adsorption with Coexistent Oxyanions (e.g., Sulfate)

In natural and engineered systems, other oxyanions often coexist with chromate and compete for the same adsorption sites on iron oxide surfaces. pjoes.comdntb.gov.uaresearchgate.net Sulfate (B86663) (SO₄²⁻), having similar chemical properties and a tetrahedral geometry to chromate, is a significant competitor. mdpi.comdntb.gov.ua This competition is highly dependent on pH. mdpi.com

Under acidic conditions (e.g., pH 4), sulfate and chromate can significantly reduce each other's adsorption on surfaces like goethite. mdpi.comnih.gov This is because both anions tend to form inner-sphere, nonprotonated monodentate mononuclear (NMM) complexes, leading to direct competition for surface sites. mdpi.comresearchgate.net However, under neutral to alkaline conditions, the competitive effect of sulfate diminishes. mdpi.comresearchgate.net This is attributed to sulfate being predominantly adsorbed as a weaker, outer-sphere complex at higher pH, which cannot effectively displace the more strongly bound inner-sphere chromate complexes. mdpi.com The relative adsorption affinity on Ni-substituted magnetite has been shown to follow the order: Outer-sphere sulfate < NMM chromate < NMM sulfate. mdpi.comresearchgate.net

Other common groundwater ions also compete with chromate. Bicarbonate, in particular, has been identified as a major inhibitor of chromate adsorption. nih.govunl.edu Phosphate and silicate (B1173343) also decrease chromate loadings on ferric hydroxide. nih.gov Interestingly, some cations like calcium can enhance chromate adsorption. nih.gov

Precipitation and Dissolution Kinetics of Iron-Chromium Hydroxides

Formation of Mixed Chromium(III)-Iron(III) Hydroxides

The interaction between aqueous chromate (Cr(VI)) and iron, particularly zero-valent iron (Fe⁰) or ferrous iron (Fe(II)), often involves a reduction step. Cr(VI) is reduced to the less soluble and less toxic trivalent state, Cr(III). mdpi.comclu-in.orgcore.ac.uk This reduction is coupled with the oxidation of iron to Fe(II) and/or Fe(III). mdpi.com

The resulting Cr(III) and Fe(III) ions readily co-precipitate from the solution to form mixed chromium(III)-iron(III) hydroxides. mdpi.comresearchgate.net These precipitates are often described by the general formula CrₓFe₁₋ₓ(OH)₃ or CrₓFe₁₋ₓOOH. researchgate.netnih.gov Spectroscopic and analytical studies have confirmed that these mixed hydroxides are the primary solid products formed during the removal of Cr(VI) by iron-based technologies. mdpi.comacs.org The structure of these mixed precipitates is typically amorphous and analogous to that of ferrihydrite, an amorphous iron oxyhydroxide. researchgate.netresearchgate.net The formation of these mixed-phase solids is a crucial mechanism for immobilizing chromium. mdpi.comclu-in.org

Factors Influencing Solubility and Sequestration of Trivalent Chromium

The sequestration of trivalent chromium is largely controlled by the solubility of the hydroxide precipitates. A key factor is the formation of mixed Fe(III)-Cr(III) hydroxides, which are significantly more stable and less soluble than pure chromium(III) hydroxide (Cr(OH)₃). researchgate.netresearchgate.net Experimental and thermodynamic data show that mixed Fe₀.₇₅Cr₀.₂₅(OH)₃ hydroxides exhibit low solubility over a broad pH range of approximately 4.8 to 13.5. researchgate.net In contrast, the amorphous phase of pure Cr(OH)₃ is stable only within a narrower pH range of 5.7 to 11. researchgate.net The lower solubility of the mixed phase is attributed to its structural similarity to ferrihydrite, which has a very low solubility product. researchgate.net

Several factors influence the stability and solubility of these precipitates:

pH: The solubility of metal hydroxides is highly pH-dependent. deu.edu.tr The optimal pH range for the co-precipitation of Cr(III) and Fe(III) is between 4.8 and 13.5. researchgate.net Outside this range, solubility increases.

Fe(III) Content: The molar content of Fe(III) in the mixed hydroxide affects its properties. An increase in the iron content generally enhances stability and reduces the potential for chromium to be re-oxidized. nih.govacs.org

Presence of Other Ions: Bicarbonate can enhance the rate of Cr(VI) formation from the oxidation of Cr(III)-Fe(III) hydroxides, likely by forming surface complexes with Fe(III) sites. nih.govacs.org Conversely, the presence of ligands or chelating agents can form soluble complexes with Cr(III), increasing its solubility and inhibiting precipitation. deu.edu.trnih.govlibretexts.org

Aging: Hydrothermal aging of Cr(OH)₃ precipitates can have a positive effect on their stability, though this effect is less pronounced for the more stable mixed Fe-Cr hydroxides. researchgate.net

Electrochemical Reaction Kinetics and Corrosion Studies

Tafel Polarization Analysis in Chromate Solutions

Tafel polarization analysis is an electrochemical technique used to investigate the kinetics of corrosion reactions. acs.orgacs.orgnih.gov When applied to iron in chromate solutions, these studies reveal that chromate significantly alters the corrosion process. acs.orgnih.govnih.gov

The presence of chromate generally decreases the corrosion rate of iron. acs.orgnih.govnih.gov This is achieved through a process of passivation, where chromate and its reduction products form a protective film on the iron surface. nih.gov Tafel analysis shows that this passivation affects both the anodic and cathodic reactions. acs.orgnih.gov

Cathodic Reaction: Chromate also affects the cathodic reaction (e.g., the reduction of water or chromate itself). It can increase the corrosion potential (Ecorr) to more positive values and decrease the exchange current for the hydrogen evolution reaction. acs.orgnih.gov

Electrochemical Impedance Spectroscopy for Charge-Transfer Resistances

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the kinetics of electrochemical reactions and the properties of surface films, particularly in corrosion studies involving iron and chromate. nih.govacs.org By applying a small amplitude sinusoidal potential signal at various frequencies, EIS can determine charge-transfer resistances, which are indicative of the corrosion rate. jst.go.jp

In systems where iron is exposed to chromate solutions, EIS is employed to analyze the protective nature of the films formed on the iron surface. acs.org The resulting impedance spectra, often presented as Nyquist or Bode plots, can be modeled with equivalent electrical circuits to quantify different electrochemical processes. psu.edu A key parameter derived from these models is the charge-transfer resistance (Rct), which relates to the resistance of the metal to corrosion at the metal-electrolyte interface. researchgate.net A higher Rct value generally signifies a lower corrosion rate and better protection. jst.go.jp

Studies have shown that the addition of chromate to an electrolyte solution significantly increases the charge-transfer resistance at the iron surface. nih.govacs.org For instance, in chromate extracts, the charge-transfer resistance can be several orders of magnitude higher than in solutions without chromate, increasing from approximately 10^5 Ω to over 10^8 Ω. psu.edu This increase is attributed to the formation of a passivating layer that inhibits the corrosion process. doitpoms.ac.uk

The impedance spectra for iron in chromate solutions can be complex, sometimes showing more than one time constant, which may be interpreted as the formation of a porous healing layer over repassivated pits. psu.edu The analysis of these spectra helps in understanding the evolution of the protective layer over time. psu.edu The condition of the iron surface prior to chromate exposure—such as being coated with an air-formed or water-formed oxide—also critically influences the charge-transfer resistances and the effectiveness of chromate in inhibiting corrosion. nih.govacs.org

The following table presents exemplary data from EIS studies on iron in different environments, illustrating the effect of chromate on electrochemical parameters.

| System | Parameter | Value | Reference |

|---|---|---|---|

| Pure Iron in Phosphate Extract + 0.1 M NaCl | Solution Resistance (Rs) | 26 Ω cm² | psu.edu |

| Pure Iron in Phosphate Extract + 0.1 M NaCl | Charge-Transfer Resistance (R1) | 1.7 kΩ cm² | psu.edu |

| Pure Iron in Chromate Extract + 0.1 M NaCl | Solution Resistance (Rs) | 22 Ω cm² | psu.edu |

| Pure Iron in Chromate Extract + 0.1 M NaCl | Film Resistance (R1) | 387 Ω cm² | psu.edu |

| Pure Iron in Chromate Extract + 0.1 M NaCl | Charge-Transfer Resistance (R2) | 7 x 10¹¹ Ω cm² | psu.edu |

| Hematite Nanoparticle-Chains | Charge-Transfer Resistance (Rct) | 1512 Ω | researchgate.net |

Anodic Control of Iron Corrosion and Chromate Reduction Mechanisms

The addition of chromate increases the corrosion potential of the iron and raises the anodic charge transfer resistance, effectively slowing down the corrosion process. nih.govacs.org This is a form of anodic protection, where the potential of the metal is raised to facilitate the formation of a stable, passivating layer. doitpoms.ac.ukingentaconnect.com

The reduction of chromate at the iron surface is a key part of the protection mechanism. The process involves several steps:

Adsorption: Hexavalent chromium anions (such as CrO₄²⁻ or HCrO₄⁻, depending on the pH) are adsorbed onto the iron surface. mdpi.comresearchgate.net

Reduction: The adsorbed Cr(VI) is reduced to trivalent chromium (Cr(III)) by accepting electrons from the zerovalent iron (Fe⁰) or from Fe²⁺ ions generated during corrosion. researchgate.netnih.govskb.se

Precipitation: The resulting Cr(III) is much less soluble and precipitates on the iron surface, often as chromium(III) hydroxide (Cr(OH)₃) or as a mixed Cr(III)-Fe(III) hydroxide or oxide layer. mdpi.comresearchgate.netnih.gov

This precipitated layer acts as a physical barrier, passivating the surface and inhibiting further corrosion. doitpoms.ac.ukskb.se The effectiveness of this process can depend on the initial state of the iron surface; for example, an air-formed oxide layer can be less permeable to chromate than a water-formed oxide, reducing the efficiency of chromate removal from a solution. nih.govacs.org The reduction mechanism is highly effective, leading to the formation of a stable and sparingly soluble chromium-containing layer that provides long-term protection to the underlying iron. skb.se

Theoretical and Computational Chemistry Approaches to Ferric Chromate

Density Functional Theory (DFT) Calculations for Chromate (B82759) Adsorption

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the adsorption of chromate onto the surfaces of iron oxides, which are key components in the formation of ferric chromate.

DFT calculations have been instrumental in determining the adsorption energies and identifying the most stable configurations of chromate on ferric oxide surfaces. These calculations consistently show that chromate can adsorb as either inner-sphere or outer-sphere complexes. Inner-sphere complexes, where there is a direct bond between the chromate ion and the iron on the surface, are the most common. These can be further categorized into monodentate (binding through one oxygen atom) and bidentate (binding through two oxygen atoms) complexes.

Studies have shown that the relative stability of these configurations depends on environmental factors such as pH and surface coverage. For instance, on some iron oxide surfaces, monodentate complexes are the most stable configuration with a calculated adsorption energy of –159.1 kJ·mol⁻¹, which is significantly lower (more stable) than that of bidentate complexes at –114.3 kJ·mol⁻¹. mdpi.com However, under acidic conditions and high surface coverage, the bidentate binuclear configuration has been found to be the lowest in potential energy. researchgate.net At a given pH, the degree of protonation of the surface hydroxyl groups, which is determined by the point of zero charge (PZC) of the iron oxide, can influence the dominant adsorption complex. mdpi.com For example, on magnetite, which has a lower PZC than hematite (B75146) or goethite, fewer bidentate complexes are formed. mdpi.com

The table below summarizes DFT-calculated adsorption energies for different chromate configurations on iron oxide surfaces.

| Adsorption Complex | Adsorption Energy (kJ/mol) | Conditions | Iron Oxide Surface |

| Monodentate | -159.1 | Alkaline conditions | General Iron Oxide |

| Bidentate | -114.3 | Alkaline conditions | General Iron Oxide |

| Bidentate Binuclear | Lowest Potential Energy | High Surface Coverage, Acidic pH | Ferrihydrite |

The geometry of the adsorbed chromate complex is a crucial factor in the kinetics of its reduction. mdpi.com DFT calculations have provided significant insights into how different adsorption geometries influence the reduction process. For example, the co-adsorption of chromate and an organic acid like citrate (B86180) on the surface of hematite (α-Fe₂O₃) has been shown to be energetically unstable, which can initiate redox reactions. rsc.org

The formation of monodentate versus bidentate complexes can lead to differences in the electronic structure and the rate of electron transfer from the iron oxide surface to the chromate ion. rsc.org Under acidic conditions, monodentate complexes may be favored due to strong electrostatic attraction between the chromate ions and the positively charged mineral surface. rsc.orgiaea.org This initial monodentate complex can act as a precursor to the formation of bidentate complexes. mdpi.com The specific geometry of the adsorbed species affects the Cr-Fe interatomic distances, which have been calculated using DFT and found to be in good agreement with experimental values from Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy. researchgate.net For instance, calculated Cr-Fe distances of 3.26 Å for bidentate and 3.48 Å for monodentate complexes on goethite match well with experimental findings. researchgate.net

Quantum Chemical Calculations for Surface Coordination

Quantum chemical calculations, including DFT, have been employed to determine the surface coordination of chromate on iron oxyhydroxides. nih.gov These calculations help to establish a quantitative distribution of the different surface species, which can include monodentate, bidentate, and hydrogen-bonded complexes. nih.gov By simulating the vibrational frequencies of these different coordination complexes, theoretical results can be compared with experimental data from techniques like Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to identify the predominant species under various conditions. mdpi.comresearchgate.net

For example, theoretical Cr-O stretching frequencies for monodentate complexes (around 919 cm⁻¹, 873 cm⁻¹, and 828 cm⁻¹) and bidentate complexes (around 948 cm⁻¹, 924 cm⁻¹, 882 cm⁻¹, and 841 cm⁻¹) have been calculated and match well with experimental IR spectra. mdpi.com This allows for a detailed understanding of the surface complexation at the mineral-water interface. nih.gov

Thermodynamic Modeling of Aqueous Speciation and Solid Phase Stability

Thermodynamic modeling is a critical tool for predicting the behavior of this compound in aqueous environments. Such models are used to calculate the distribution of aqueous chromium species and to assess the stability of solid phases under a range of geochemical conditions. researchgate.netresearchgate.netudea.edu.co These models use thermodynamic databases containing stability constants for various aqueous complexes and solubility products for solid phases. researchgate.netgeoscienceworld.org

For complex systems containing multiple ions, such as those found in industrial wastewater or natural groundwater, thermodynamic models can predict the formation of various solid solutions and the partitioning of chromium between the aqueous and solid phases. iaea.orgresearchgate.net For instance, a thermodynamic model for the Fe-Cr-Ni-O-H system has been developed to predict the equilibrium compositions of corrosion products in light-water reactors, which includes the formation of chromite and ferrite (B1171679) phases. iaea.org Similarly, models for multicomponent systems like Na-K-Mg-Ca-Al(III)-Fe(III)-Cr(III)-Cl-H₂O are used to determine solid-liquid equilibria. researchgate.net These models have shown that in certain systems, complex aqueous species of Cr(III) may not be significant. researchgate.net The MINTEQ geochemical code is one such thermodynamic model that can calculate ionic speciation, adsorption, and solubility to predict Cr(III) concentrations in solutions. researchgate.net

Molecular Dynamics Simulations for Interfacial Phenomena

In the context of chromate adsorption on iron oxides, MD simulations have been suggested as a necessary step to overcome the limitations of DFT energy minimizations, which may result in metastable states. researchgate.net By simulating the movement of atoms over time, MD can help to find the true equilibrium structures. researchgate.net Reactive MD simulations can also be used to probe the atomic-scale processes at the iron oxyhydroxide-water interface, providing insights into surface restructuring and reactivity. researchgate.net These simulations are valuable for investigating complex interfacial phenomena, such as the bonding mechanisms of molecules at the iron oxide surface and the influence of the aqueous environment on these interactions. nih.govnih.gov

Analytical Methodologies for Iron and Chromium Speciation in Ferric Chromate Research

Spectrophotometric Techniques for Aqueous Species Quantification

Spectrophotometry offers sensitive and selective methods for the quantification of dissolved iron and chromium species. These techniques rely on the formation of colored complexes that absorb light at specific wavelengths, allowing for the determination of concentration based on the absorbance.

The ferrozine assay is a widely adopted colorimetric method for the specific determination of ferrous iron (Fe²⁺) concentrations. nih.gov The methodology is predicated on the reaction between ferrous iron and the ferrozine reagent (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) to form a stable, magenta-colored complex. amazonaws.com This complex exhibits a maximum absorbance at a wavelength of 562 nm, which can be measured using a spectrophotometer. matarvattensektionen.se The intensity of the color is directly proportional to the concentration of ferrous iron in the sample, following Beer's Law. springerprofessional.de

To determine the total iron concentration, a reducing agent, such as hydroxylamine or ascorbic acid, is added to the sample to convert all ferric iron (Fe³⁺) to ferrous iron prior to the addition of ferrozine. researchgate.net The difference between the total iron concentration and the initially measured ferrous iron concentration yields the ferric iron concentration. It is crucial to note that the presence of ferric ions can interfere with the accurate quantification of ferrous iron, with absorbance measurements potentially increasing over time. nih.gov The assay's accuracy can be influenced by the sample matrix and the specific protocol followed. nih.gov For instance, dissolution of iron from mineral forms in 1M HCl can lead to an underestimation of total iron content by the ferrozine method. nih.gov

Table 1: Key Parameters of the Ferrozine Assay for Ferrous Iron

| Parameter | Value/Description | Source |

| Reagent | Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine) | amazonaws.com |

| Analyte | Ferrous Iron (Fe²⁺) | |

| Wavelength of Maximum Absorbance (λmax) | 562 nm | matarvattensektionen.se |

| pH Range for Complex Formation | 4 - 9 | amazonaws.com |

| Reducing Agent for Total Iron | Ascorbic Acid or Hydroxylamine | researchgate.net |

| Potential Interference | Ferric Ions (Fe³⁺) | nih.gov |

The s-diphenylcarbazide method is the standard and most widely used colorimetric technique for the determination of hexavalent chromium (Cr⁶⁺). jascoinc.com In an acidic solution, hexavalent chromium reacts with 1,5-diphenylcarbazide to produce a distinct red-violet colored complex. lovibond.comepa.govepa.gov The intensity of this color, which is proportional to the concentration of Cr⁶⁺, is measured spectrophotometrically at a wavelength of approximately 540 nm. ub.ac.id This reaction is highly sensitive, making it suitable for detecting low concentrations of hexavalent chromium. epa.govepa.gov

The optimal pH for this reaction is around 1. ub.ac.id Interferences from other ions can occur, though the method is generally considered selective. For instance, molybdenum and mercury can also form colored complexes with the reagent, but their intensities are much lower than that of chromium. epa.gov Vanadium can interfere more significantly, but its interference is minimal if its concentration is not substantially higher than that of chromium. epa.gov The stability of the colored complex is an important consideration, with absorbance measurements typically taken within a specific time frame after reagent addition to ensure accuracy. ub.ac.id

Table 2: Procedural Summary for the S-Diphenylcarbazide Method

| Step | Description | Source |

| 1. Sample Preparation | Acidify the sample solution. | lovibond.com |

| 2. Reagent Addition | Add 1,5-diphenylcarbazide solution. | lovibond.com |

| 3. Color Development | Allow time for the red-violet complex to form. | lovibond.com |

| 4. Spectrophotometric Measurement | Measure the absorbance at approximately 540 nm. | ub.ac.id |

Atomic Spectroscopic Methods for Total Elemental Analysis

To ascertain the total concentration of iron and chromium in a sample, irrespective of their oxidation states, atomic spectroscopic methods are employed. These techniques are highly sensitive and provide a robust means of elemental quantification.

Flame Atomic Absorption Spectroscopy (AAS) is a well-established technique for determining the total concentration of metallic elements in a sample. nbchao.comazom.com In this method, a liquid sample is aspirated into a flame, typically an air-acetylene flame, which converts the metallic elements into gaseous, ground-state atoms. usgs.govoiv.int A light beam from a hollow-cathode lamp, specific to the element being analyzed (either iron or chromium), is passed through the flame. The ground-state atoms in the flame absorb light at a characteristic wavelength, and the amount of light absorbed is directly proportional to the concentration of the element in the sample. usgs.gov

For iron, the characteristic wavelength is 248.3 nm. usgs.gov The method is applicable to a wide range of concentrations, and samples with high concentrations can be diluted to fall within the linear range of the instrument. usgs.gov Similarly, chromium can be determined, though it is known to be subject to various interference effects, including from iron and the acids used for sample dissolution. umass.edu Despite potential interferences, AAS is a reliable and widely used method for the quantification of total iron and chromium. nemi.gov

Table 3: Typical Instrumental Parameters for Flame AAS Analysis

| Parameter | Iron (Fe) | Chromium (Cr) | Source |

| Wavelength | 248.3 nm | 357.9 nm | usgs.govpublications.gc.ca |

| Flame Type | Air-Acetylene | Air-Acetylene | usgs.govumass.edu |

| Lamp | Iron Hollow-Cathode Lamp | Chromium Hollow-Cathode Lamp | usgs.gov |

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), also known as Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), is a powerful and sensitive technique for the simultaneous multi-elemental analysis of samples. wikipedia.orgunil.ch In ICP-OES, a liquid sample is introduced into a high-temperature argon plasma, which typically reaches temperatures between 6,000 and 10,000 K. wikipedia.org At these extreme temperatures, the atoms and ions of the elements in the sample are excited to higher energy levels. As they return to their ground state, they emit light at characteristic wavelengths for each element. wikipedia.org

The intensity of the emitted light at a specific wavelength is directly proportional to the concentration of that element in the sample. wikipedia.org ICP-OES offers several advantages, including a wide linear dynamic range, high tolerance to sample matrices, and rapid analysis times. thermofisher.com This makes it an ideal method for the accurate determination of total iron and chromium concentrations in a variety of sample matrices, including those encountered in ferric chromate (B82759) research. spectroscopyonline.compcdn.co

Chromatographic and Electrophoretic Separations

For the simultaneous speciation of iron and chromium, techniques that can separate the different ionic forms of these elements are necessary. Ion chromatography and capillary electrophoresis are powerful separation techniques that, when coupled with appropriate detectors, can provide detailed information on the distribution of different oxidation states.

Ion chromatography is a highly effective method for the separation and quantification of different ionic species. For the speciation of iron, ion chromatography can be used to separate Fe(II) and Fe(III) ions after they have been chelated to form charged complexes. nih.govresearchgate.net For instance, pyridine-2,6-dicarboxylic acid can be used as a chelating agent to form anionic complexes with both iron species, which can then be separated on an ion-exchange column. researchgate.net Similarly, chromium speciation into Cr(III) and Cr(VI) can be achieved using ion chromatography, as these species exist in different ionic forms. brjac.com.br

Capillary electrophoresis (CE) is another powerful separation technique that can be applied to the speciation of metal ions. nih.govtandfonline.com In CE, charged species are separated based on their electrophoretic mobility in a narrow capillary under the influence of a high electric field. tandfonline.comtandfonline.com This technique offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. tandfonline.comtandfonline.com By using appropriate background electrolytes and complexing agents, it is possible to achieve the separation of different oxidation states of iron and chromium. dss.go.thbohrium.com

Table 4: Comparison of Chromatographic and Electrophoretic Techniques for Speciation

| Technique | Principle of Separation | Advantages | Disadvantages |

| Ion Chromatography | Differential affinity for an ion-exchange stationary phase. | High selectivity, well-established methods. | Can require complex eluents and post-column derivatization. |

| Capillary Electrophoresis | Differential migration of charged species in an electric field. | High efficiency, fast analysis, low sample consumption. | Can be sensitive to sample matrix, lower concentration sensitivity without preconcentration. |

Capillary Ion Electrophoresis for Anionic Species

Capillary Ion Electrophoresis (CIE) is a powerful technique for the separation and determination of inorganic anions, such as chromate (CrO₄²⁻), in aqueous samples. This method is particularly well-suited for analyzing samples where ferric chromate may dissolve or react to release chromate ions. The separation in CIE is based on the differential migration of ions in an electrolyte solution under the influence of a high-voltage electric field within a narrow fused silica capillary. epa.gov

The analysis of chromate and other anions by CIE often utilizes indirect UV detection. epa.govchromatographyonline.com In this approach, a UV-absorbing species is included in the electrolyte, creating a high background absorbance. chromatographyonline.com When the non-absorbing analyte ions displace the background electrolyte, a decrease in absorbance is detected, which is proportional to the analyte concentration. epa.gov Chromate itself can be used as a background electrolyte for the determination of other anions due to its UV-absorbing properties. nih.gov

To achieve efficient separation of negatively charged ions like chromate, the electroosmotic flow (EOF) within the capillary is typically reversed. chromatographyonline.com This is accomplished by adding a cationic surfactant or polymer to the electrolyte, which coats the negatively charged capillary wall and reverses its surface charge. epa.gov This ensures that the anionic analytes migrate towards the detector in a reasonable timeframe. chromatographyonline.com CIE offers several advantages, including short analysis times, high separation efficiency, and the requirement of only small sample volumes. epa.govresearchgate.net

Table 1: Comparison of Analytical Parameters for Anion Determination by Capillary Ion Electrophoresis

| Parameter | Typical Value/Range | Significance in this compound Analysis |

|---|---|---|

| Applied Voltage | 0 to -30 kV | Drives the separation of chromate from other anions. |

| Capillary Dimensions | 25-75 µm inner diameter, 30-100 cm length | Affects separation efficiency, analysis time, and heat dissipation. |

| Electrolyte pH | 2.3 to 8.5 | Influences the charge of the capillary wall and the ionization state of analytes. |

| Detection Wavelength | 200-280 nm (Indirect UV) | Selected based on the absorbance maximum of the background electrolyte. |

| Analysis Time | < 5 minutes | Allows for rapid screening of multiple samples. |

| Sample Volume | Nanoliters | Minimizes sample consumption. |

This table provides typical ranges and values for key parameters in the analysis of anionic species like chromate using Capillary Ion Electrophoresis.

Advanced Surface Characterization Techniques for Solid-Phase Speciation

Understanding the speciation of iron and chromium within the solid this compound matrix requires sophisticated surface-sensitive techniques. X-ray Absorption Spectroscopy (XAS) is a powerful tool for this purpose, providing element-specific information about the local chemical and physical structure.

X-ray Absorption Near-Edge Structure (XANES) for Oxidation State Determination

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a subset of XAS that focuses on the region near the absorption edge of an element. wikipedia.org This technique is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. washington.edu In the context of this compound, XANES can be used to determine the oxidation states of both iron and chromium.

The energy position of the absorption edge in a XANES spectrum is directly correlated with the oxidation state of the element. washington.eduuu.nl For chromium, a noticeable shift in the K-edge energy is observed with changes in its oxidation state. For instance, the energy edge for Cr(VI) is significantly higher than that for Cr(III). By comparing the XANES spectra of this compound samples to those of known chromium standards, the average oxidation state of chromium in the sample can be determined. researchgate.net Pre-edge features in the XANES spectra can also provide information about the coordination environment of the absorbing atom. uu.nl

Extended X-ray Absorption Fine Structure (EXAFS) for Radial Distance and Coordination

The Extended X-ray Absorption Fine Structure (EXAFS) region of the XAS spectrum occurs at energies above the absorption edge and is characterized by a series of oscillations. wikipedia.orglibretexts.org These oscillations arise from the scattering of the ejected photoelectron by neighboring atoms. mpg.de Analysis of the EXAFS region provides quantitative information about the local atomic structure around the absorbing atom, including interatomic distances (radial distances), coordination numbers, and the identity of neighboring atoms. libretexts.org

For this compound, EXAFS can be used to probe the local environment of both the iron and chromium atoms. By analyzing the Fe K-edge and Cr K-edge EXAFS, it is possible to determine the Fe-O and Cr-O bond lengths, as well as the coordination numbers of iron and chromium with oxygen. This information is critical for elucidating the precise crystal structure and bonding arrangements within the this compound compound. It is important to note that the accuracy of coordination number determination can be affected by the chemical environment and disorder within the material. aps.org

Table 2: Information Derived from XANES and EXAFS Analysis of this compound

| Technique | Information Obtained | Relevance to this compound Characterization |

|---|---|---|

| XANES | Oxidation state of Fe and Cr | Determines the valence states of the metallic centers (e.g., Fe³⁺, Cr⁶⁺, Cr³⁺). |

| Coordination geometry | Provides insights into the local symmetry around the Fe and Cr atoms. | |

| EXAFS | Interatomic distances (Fe-O, Cr-O) | Measures the precise bond lengths within the crystal structure. |

| Coordination numbers | Determines the number of nearest neighbors around the Fe and Cr atoms. | |

| Identity of neighboring atoms | Confirms the presence of oxygen and other atoms in the coordination shells. |

This interactive table summarizes the key structural and chemical information that can be obtained from XANES and EXAFS studies of this compound.

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In situ spectroscopic techniques are invaluable for monitoring chemical reactions as they occur, providing real-time information about the formation and consumption of reactants, intermediates, and products. mt.com These methods are particularly useful for studying the synthesis of this compound or its reactions in various environments.